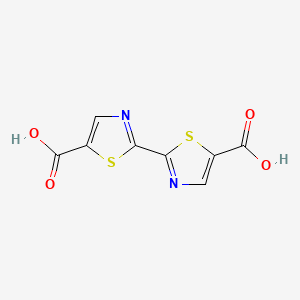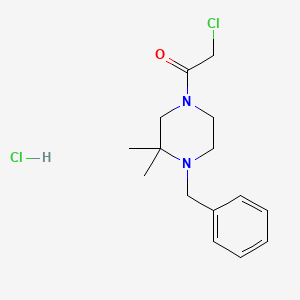
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid, or 5-CAT, is an important organic compound used in scientific research. It is a versatile compound that can be used for a variety of purposes, including in biochemical and physiological experiments. 5-CAT is a derivative of thiazole, which is a five-membered ring containing sulfur and nitrogen. It is a small molecule, making it ideal for use in laboratory experiments.
科学研究应用
5-CAT has a variety of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of polymers, dyes, and drugs. Additionally, 5-CAT has been found to be a useful tool in the study of enzymes, proteins, and biochemical pathways.
作用机制
5-CAT acts as a catalyst in various reactions. It can act as a proton donor, an electron acceptor, or an electron donor. It can also act as a hydrogen bond acceptor or donor. Additionally, 5-CAT can act as a Lewis acid, which is a substance that can accept an electron pair from another molecule.
Biochemical and Physiological Effects
5-CAT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in the synthesis of DNA. Additionally, 5-CAT has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-tumor effects and to reduce the levels of LDL cholesterol in the blood.
实验室实验的优点和局限性
5-CAT has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are some limitations to its use. It is a relatively unstable compound, making it difficult to store and use in experiments. Additionally, it can be toxic in high concentrations, so it should be handled with caution.
未来方向
The use of 5-CAT in scientific research has a variety of potential future applications. One potential application is the use of 5-CAT in the development of new drugs. Additionally, it could be used to study the effects of various compounds on enzymes and proteins. Furthermore, 5-CAT could be used to study the effects of different compounds on biochemical pathways and physiological processes. Finally, 5-CAT could be used to develop new polymers and dyes.
合成方法
5-CAT can be synthesized through a variety of methods. The most simple and cost-effective method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction results in the formation of a carboxylic acid and a phosphonium salt. The carboxylic acid can then be converted to 5-CAT by reacting it with thiourea. Other methods of synthesis include the Michael reaction, the Knoevenagel condensation, and the Biginelli reaction.
属性
IUPAC Name |
2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-9-5(15-3)6-10-2-4(16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGIXINCLIMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=C(S2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)


![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)

![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)
![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)